2,3-Diamino-6-cyclopropylpyrimidin-4-one
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in medicinal chemistry. benthamscience.comnih.gov This designation stems from its prevalence in molecules of immense biological importance, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. mdpi.comnih.gov This biological ubiquity has inspired chemists to explore pyrimidine derivatives for therapeutic applications. researchgate.net
The pyrimidine framework is a versatile building block, allowing for structural modifications at multiple positions (2, 4, 5, and 6) to fine-tune biological activity and physical properties. mdpi.com Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov The ability of the pyrimidine scaffold to interact with diverse biological targets, such as protein kinases, has cemented its importance in drug discovery. benthamscience.com
Overview of Substituted Pyrimidin-4-one Structures
Within the broad family of pyrimidines, the pyrimidin-4-one core is a significant subclass. This structure features a carbonyl group at the C4 position of the pyrimidine ring. The synthesis of these compounds can be achieved through various methods, most notably through cyclocondensation reactions. nih.gov These reactions typically involve the combination of a three-carbon component with a reagent that provides the N-C-N fragment, such as urea (B33335) or guanidine (B92328) derivatives. researchgate.net
For instance, a common strategy involves the reaction of β-ketoesters or their equivalents with amidines. nih.gov More advanced, multi-component reactions, such as the Biginelli reaction, provide an efficient one-pot synthesis for related dihydropyrimidinone structures, which can be precursors to fully aromatic pyrimidinones (B12756618). mdpi.com The substituents on the pyrimidin-4-one ring can be varied extensively by choosing different starting materials, leading to a vast chemical space for exploration. nih.govorganic-chemistry.org
Contextualization of 2,3-Diamino-6-cyclopropylpyrimidin-4-one within Pyrimidine Chemistry
Specific, detailed research on this compound is not extensively documented in publicly accessible scientific literature. However, its structure can be analyzed by deconstructing it into its key chemical features: the pyrimidin-4-one core, a vicinal 2,3-diamino substitution pattern, and a cyclopropyl (B3062369) group at the C6 position. By examining structurally similar compounds, we can contextualize its potential chemical properties and research significance.
The 2,3-Diaminopyrimidin-4-one Core: The parent structure, 2,3-Diaminopyrimidin-4(3H)-one, is known as a chemical intermediate. The vicinal diamine arrangement (amino groups on adjacent carbons) is less common than the 2,4- or 4,6-diamino patterns found in many biologically active pyrimidines. wikipedia.org This specific arrangement offers unique opportunities for further chemical reactions, such as the formation of fused heterocyclic systems (e.g., imidazo[4,5-d]pyrimidines).
The 6-Cyclopropyl Substituent: The cyclopropyl group is a highly valuable substituent in medicinal chemistry. scientificupdate.comnih.gov Its rigid, three-membered ring introduces conformational constraints, which can lead to more favorable binding with biological targets. iris-biotech.denbinno.com The unique electronic character of the cyclopropyl ring, with its enhanced s-character in C-H bonds and π-character in C-C bonds, can also improve metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com Furthermore, it can enhance potency and modulate physicochemical properties like lipophilicity. iris-biotech.de The synthesis of 6-cyclopropylpyrimidine derivatives can be achieved via cross-coupling reactions, for instance, by reacting a 6-chloropyrimidine with a cyclopropylzinc reagent. rsc.org
By combining these features, the this compound molecule represents a potentially valuable, yet underexplored, scaffold. Its structure suggests potential as an intermediate for more complex heterocycles or as a candidate for screening in drug discovery programs, leveraging the established benefits of both the pyrimidine core and the cyclopropyl moiety.
Below is a comparative table of structurally related analogs to provide context for the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2,3-Diaminopyrimidin-4(3H)-one | C₄H₆N₄O | 126.12 | Parent 2,3-diaminopyrimidinone core |
| 2,3-Diamino-6-methylpyrimidin-4(3H)-one | C₅H₈N₄O | 140.14 | Methyl group at C6 |
| 6-Cyclopropylpyrimidin-4-amine | C₇H₉N₃ | 135.17 | Cyclopropyl group at C6, but different amino pattern |
| 2,4-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.56 | Common synthetic precursor with 2,4-diamino pattern |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diamino-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7-10-5(4-1-2-4)3-6(12)11(7)9/h3-4H,1-2,9H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXOEQNNAQBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Diamino 6 Cyclopropylpyrimidin 4 One and Analogues
Historical and Conventional Approaches to Pyrimidinone Synthesis
The synthesis of the pyrimidinone scaffold is a well-established area of organic chemistry, with several robust methods developed over the last century. These approaches typically involve the construction of the heterocyclic ring from acyclic precursors through condensation and multicomponent reactions.
Condensation Reactions with N-C-N Fragments and 1,3-Dicarbonyl Derivatives
One of the most traditional and fundamental methods for constructing the pyrimidinone ring is the condensation of a compound containing an N-C-N fragment (an amidine) with a 1,3-dicarbonyl compound. This approach, often referred to as the Pinner synthesis, provides a direct route to a wide array of substituted pyrimidines and pyrimidinones (B12756618).
The key components are:
The N-C-N fragment: This is typically provided by reagents like urea (B33335), thiourea, or guanidine (B92328) and its derivatives. These molecules supply the N1, C2, and N3 atoms of the resulting pyrimidinone ring.
The 1,3-Dicarbonyl derivative: This component, such as a β-ketoester or a β-diketone, forms the C4, C5, and C6 portion of the heterocyclic ring.
The reaction proceeds via an initial condensation between one of the amino groups of the N-C-N fragment and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidinone ring. The versatility of this method lies in the wide variety of commercially available or readily synthesized starting materials, allowing for diverse substitution patterns on the final product.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become powerful tools in modern organic synthesis. For pyrimidinone synthesis, the most notable MCR is the Biginelli reaction.
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). This acid-catalyzed reaction offers several advantages over classical linear syntheses, including:
Operational Simplicity: All components are mixed in a single step.
Efficiency and Atom Economy: The reaction builds complex molecules with minimal waste.
Access to Diversity: Variation of the three components allows for the rapid generation of large libraries of dihydropyrimidinones.
While the classic Biginelli reaction yields dihydropyrimidinones, these can often be oxidized to the corresponding pyrimidinones. Modern variations of this reaction have expanded its scope with different catalysts, solvents, and reaction conditions to improve yields and broaden the range of accessible analogues.
Table 1: Examples of Biginelli-Type Multicomponent Reactions
| Aldehyde | 1,3-Dicarbonyl Compound | N-C-N Fragment | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl, Ethanol (B145695), Reflux | Dihydropyrimidinone | ~90% |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Thiourea | Yb(OTf)3, Solvent-free | Dihydropyrimidinethione | 95% |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | Urea | FeCl3, Acetonitrile, RT | Dihydropyrimidinone | 92% |
| Cyclohexanecarboxaldehyde | Acetylacetone | Guanidine | Microwave, p-TSA | Dihydropyrimidine | 88% |
Targeted Synthesis of 2,3-Diamino-6-cyclopropylpyrimidin-4-one
The synthesis of the specifically substituted this compound is not achievable through a simple, single classical reaction. It requires a more tailored approach involving the careful selection and synthesis of specific precursors that contain the desired cyclopropyl (B3062369) and diamino functionalities.
Precursor Synthesis and Functional Group Transformations
A logical retrosynthetic analysis suggests that the target molecule can be constructed from two key precursors: a cyclopropyl-containing β-ketoester and a guanidine derivative capable of installing the 2- and 3-amino groups.
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate: This is the crucial 1,3-dicarbonyl precursor. A common method for its synthesis involves the acylation of a malonic ester derivative. For instance, ethyl hydrogen malonate can be treated with a strong base like n-butyllithium to form a dianion, which then reacts with cyclopropanecarbonyl chloride to yield the desired β-ketoester after workup. prepchem.com Another approach is the Claisen condensation between ethyl cyclopropanecarboxylate (B1236923) and ethyl acetate (B1210297) using a strong base like sodium ethoxide.
Selection of the N-C-N-N Fragment: To achieve the 2,3-diamino substitution pattern, a standard guanidine or urea molecule is insufficient. The required precursor is aminoguanidine (B1677879) . Aminoguanidine provides the necessary N-C-N backbone of guanidine, with an additional amino group attached to one of the existing nitrogens, which will ultimately become the N3-amino group of the pyrimidinone ring.
Cyclization and Ring-Closure Strategies
The core synthetic step is the condensation and subsequent cyclization of the two precursors: ethyl 3-cyclopropyl-3-oxopropanoate and aminoguanidine. This reaction is typically performed under basic or acidic conditions, which catalyze the condensation and ring-closure.
The reaction proceeds by the nucleophilic attack of one of the terminal amino groups of aminoguanidine on the ketone carbonyl of the β-ketoester. This is followed by a second nucleophilic attack, either from the other terminal amino group or the internal nitrogen, on the ester carbonyl. The choice of which nitrogen attacks first and the subsequent cyclization pathway determines the final regiochemistry. To favor the formation of the desired 2,3-diamino product, the reaction conditions must be carefully controlled. The final step involves the elimination of ethanol and a molecule of water to yield the aromatic this compound.
Mechanistic Pathways of this compound Formation
The formation of the target pyrimidinone from ethyl 3-cyclopropyl-3-oxopropanoate and aminoguanidine follows a well-defined mechanistic pathway involving condensation, intramolecular cyclization, and dehydration.
The proposed mechanism is as follows:
Initial Condensation: The reaction initiates with the nucleophilic attack of the more reactive terminal hydrazine (B178648) nitrogen (N-NH2) of aminoguanidine onto the electrophilic ketone carbonyl (C3) of the β-ketoester. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form a hydrazone intermediate.
Intramolecular Cyclization (Ring Closure): The second key step is the intramolecular nucleophilic attack of the nitrogen atom at the other end of the aminoguanidine fragment onto the ester carbonyl carbon. This attack closes the six-membered ring, forming another tetrahedral intermediate.
Elimination of Ethanol: The tetrahedral intermediate collapses, leading to the elimination of the ethoxy group as ethanol. This step results in the formation of a cyclic intermediate.
Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to achieve the more stable conjugated system. This final step, often facilitated by the reaction conditions, results in the formation of the thermodynamically stable aromatic pyrimidinone ring, yielding the final product, this compound. This sequence ensures the correct placement of the cyclopropyl group at C6 and the diamino functionalities at C2 and C3.
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of pyrimidinone derivatives, including this compound and its analogues, has evolved significantly with the advent of advanced synthetic methodologies. These techniques aim to improve reaction efficiency, yield, and selectivity while aligning with the principles of green chemistry to minimize environmental impact. This section explores catalytic strategies and environmentally friendly protocols that represent the forefront of pyrimidinone synthesis.
Catalytic Approaches in Pyrimidinone Synthesis
The use of catalysts has revolutionized the synthesis of pyrimidinone rings, offering alternatives to classical methods that often require harsh conditions and stoichiometric reagents. Catalytic systems, including metal complexes and organocatalysts, facilitate diverse cycloaddition and multicomponent reactions, providing efficient access to a wide array of pyrimidinone structures. mdpi.comderpharmachemica.com
Various transition metals have been employed to catalyze the formation of the pyrimidine (B1678525) core. For instance, rhodium complexes have been utilized in enantioselective [4+2] cycloadditions of α,β-unsaturated imines and isocyanates to yield pyrimidinones with high enantioselectivity. mdpi.com Copper-catalyzed tandem reactions and [3+3] cycloadditions have also proven effective for constructing pyrimidine and pyrimidinone scaffolds. mdpi.com Other notable metal catalysts include gold, iridium, ruthenium, and nickel, which are effective in various cycloaddition and multicomponent strategies. mdpi.com For example, an iridium-catalyzed [3+1+1+1] multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols. mdpi.comresearchgate.net
Lewis acids also play a crucial role, particularly in the well-known Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones. Inexpensive and readily available Lewis acids like magnesium bromide (MgBr₂) and copper(II) chloride dihydrate (CuCl₂·2H₂O) have been shown to effectively catalyze this reaction, often leading to high yields, shorter reaction times, and simpler workup procedures compared to traditional acid catalysis. derpharmachemica.comnih.gov
The table below summarizes various catalytic systems used in the synthesis of pyrimidinone and pyrimidine analogues.
| Catalyst System | Reaction Type | Substrates | Product Type | Key Advantages | Reference(s) |
| Phosphoramidite–Rh complex | [4+2] Cycloaddition | α,β-Unsaturated imines, Isocyanates | Pyrimidinones | High enantioselectivity | mdpi.com |
| Copper Acetate | Tandem Blaise/Pinner-type reaction | Nitriles, Reformatsky reagent | Pyrimidinones | Multicomponent synthesis | mdpi.com |
| Ph₃PAuNTf₂ | [2+2+2] Cycloaddition | Ynamides, Nitriles | 4-Aminopyrimidines | Good yields | mdpi.com |
| PN5P–Ir–pincer complexes | [3+1+1+1] Multicomponent Synthesis | Amidines, Alcohols | Substituted Pyrimidines | High regioselectivity, High yields (up to 93%) | mdpi.com |
| Magnesium Bromide (MgBr₂) | Biginelli Reaction | Aldehydes, β-Dicarbonyl compounds, Urea/Thiourea | Dihydropyrimidinones | Inexpensive, Efficient, High yields | derpharmachemica.com |
| Copper(II) Chloride (CuCl₂·2H₂O) | Biginelli Reaction | Aldehydes, β-Dicarbonyl compounds, Urea/Thiourea | Dihydropyrimidinones | Grindstone chemistry compatible, Good yields | nih.gov |
| Choline hydroxide | [3+3] Annulation-Oxidation | α,β-Unsaturated ketones, Amidines | Substituted Pyrimidines | Green catalyst and medium, Excellent yields | mdpi.com |
Environmentally Benign Synthesis Protocols
In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable protocols for pyrimidinone synthesis. rasayanjournal.co.innih.gov These methods focus on reducing waste, avoiding hazardous solvents and reagents, and minimizing energy consumption. rasayanjournal.co.inpowertechjournal.com
Microwave- and Ultrasound-Assisted Synthesis
Alternative energy sources like microwave irradiation and ultrasonication have emerged as powerful tools in organic synthesis. rasayanjournal.co.inpowertechjournal.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. powertechjournal.comresearchgate.net This technique has been successfully applied to domino reactions and cyclization reactions for producing pyrimidinones and their fluoroalkyl derivatives. mdpi.com Similarly, ultrasound irradiation provides mechanical energy to accelerate reactions, enabling the one-pot synthesis of pyrimidine analogues under mild conditions. nih.govrasayanjournal.co.in
Solvent-Free and Aqueous Media Reactions
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. researchgate.net Solvent-free approaches, such as "grindstone chemistry" (mechanochemistry) and ball milling, involve the reaction of solid-state reactants, which reduces waste and simplifies product purification. rasayanjournal.co.inpowertechjournal.com These techniques have been used for the synthesis of dihydropyrimidinones. rasayanjournal.co.in Water, being a non-toxic, inexpensive, and non-flammable solvent, is an ideal medium for green synthesis. researchgate.net The development of water-compatible catalysts, such as L-proline, has enabled the efficient synthesis of fused pyrimidines in aqueous media, offering an environmentally friendly alternative to conventional organic solvents. researchgate.net
Use of Green Catalysts and Reagents
The development of non-toxic, recyclable, and highly efficient catalysts is another cornerstone of green pyrimidinone synthesis. nih.gov This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and organocatalysts like L-proline. powertechjournal.comresearchgate.net Natural extracts, such as citrus extract, have also been explored as green catalysts for synthesizing dihydropyrimidone derivatives, highlighting a novel approach to sustainable chemistry. pjoes.com Furthermore, multicomponent reactions (MCRs), like the Biginelli reaction, are inherently green as they combine several reactants in a single step, reducing the number of synthetic operations and the amount of waste generated. derpharmachemica.comrasayanjournal.co.in
The following table provides an overview of various green chemistry approaches for the synthesis of pyrimidinone analogues.
| Green Approach | Specific Technique/Catalyst | Key Features | Product Type | Reference(s) |
| Alternative Energy | Microwave Irradiation | Rapid heating, Reduced reaction times, High yields | Pyrimidinones, Fluoroalkyl Pyrimidines | mdpi.comrasayanjournal.co.inpowertechjournal.com |
| Alternative Energy | Ultrasound Irradiation | Mechanical activation, Mild conditions, One-pot synthesis | Benzo powertechjournal.comresearchgate.netthiazolo[3,2-a]pyrimidines, Dihydropyrimidines | nih.govrasayanjournal.co.inresearchgate.net |
| Solvent-Free | Grindstone Chemistry / Ball Milling | No solvent, Reduced waste, Simple workup | Dihydropyrimidinones, Triazolopyrimidines | rasayanjournal.co.inpowertechjournal.com |
| Green Solvent | Water | Non-toxic, Inexpensive, Environmentally safe | Benzopyranopyrimidines | researchgate.net |
| Green Catalyst | L-proline | Metal-free, Efficient in water | Fused Pyrimidines | researchgate.net |
| Green Catalyst | Citrus Extract | Natural, biodegradable catalyst | Dihydropyrimidones | pjoes.com |
| Process Intensification | One-Pot Multicomponent Reactions | Atom economy, Reduced waste, Operational simplicity | Dihydropyrimidinones, Pyrazolopyranopyrimidines | rasayanjournal.co.inresearchgate.net |
Chemical Reactivity and Derivatization of 2,3 Diamino 6 Cyclopropylpyrimidin 4 One
Aminopyrimidine Ring Functionalization
The pyrimidine (B1678525) ring in this molecule is highly activated towards electrophilic substitution due to the presence of two electron-donating amino groups. Conversely, the amino groups themselves can act as nucleophiles, participating in a variety of condensation and substitution reactions.
The two amino groups at the C2 and C3 positions, along with the cyclopropyl (B3062369) group at C6, significantly influence the reactivity of the pyrimidine ring. Electron-donating groups, such as amino and alkyl moieties, increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. csu.edu.auresearchgate.net Generally, in pyrimidines bearing activating groups, electrophilic substitution occurs preferentially at the C5 position, which is meta to the ring nitrogens and activated by the adjacent amino groups. researchgate.net
The combined electron-donating effects of the 2-amino, 3-amino, and 6-cyclopropyl groups are expected to render the C5 position of 2,3-diamino-6-cyclopropylpyrimidin-4-one particularly nucleophilic. Therefore, electrophilic reactions such as halogenation, nitration, and nitrosation are predicted to occur selectively at this site. The interplay between the electronic nature of substituents and the reactivity of the pyrimidine ring is a critical factor in its functionalization. csu.edu.au
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophilic Reagent | Predicted Site of Reaction | Expected Product |
| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2,3-diamino-6-cyclopropylpyrimidin-4-one |
| Nitrating Mixture (HNO₃/H₂SO₄) | C5 | 2,3-Diamino-6-cyclopropyl-5-nitropyrimidin-4-one |
| Sodium Nitrite/Acid | C5 | 2,3-Diamino-6-cyclopropyl-5-nitrosopyrimidin-4-one |
This table is predictive and based on the general reactivity of substituted pyrimidines.
The presence of two distinct amino groups at the C2 and C3 positions presents an opportunity for selective functionalization. The differential reactivity of these amino groups can be exploited to introduce various substituents in a controlled manner. The nucleophilicity of each amino group is influenced by its position on the pyrimidine ring and potential steric hindrance. This allows for regioselective N-alkylation, N-acylation, and the formation of Schiff bases under specific reaction conditions. researchgate.net
Modifications of the Cyclopropyl Moiety
The cyclopropyl group is a three-membered ring system with significant ring strain, which imparts unique chemical reactivity. longdom.org Cyclopropylamines, in particular, are known to undergo a variety of ring-opening reactions under different conditions. acs.org These transformations can be initiated by electrophilic attack, oxidation, or photochemical activation, leading to the formation of linear alkyl chains or larger ring systems. nih.govrsc.orgchemrxiv.org
For this compound, the cyclopropyl ring could potentially undergo ring-opening reactions, for example, under acidic conditions or in the presence of strong oxidizing agents. hyphadiscovery.com Such reactions would provide a pathway to introduce further diversity into the molecule, transforming the cyclopropyl substituent into a functionalized propyl group. The specific products of these reactions would depend on the reagents and conditions employed.
Formation of Fused Heterocyclic Systems from this compound
The vicinal (adjacent) arrangement of the amino groups at the C2 and C3 positions makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the diamino moiety can be cyclized to form five- or six-membered rings, leading to the creation of novel polycyclic scaffolds.
Common examples of such fused systems include imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyrimidines. nih.govrsc.org The synthesis of an imidazo[1,2-a]pyrimidine (B1208166) derivative could be achieved by reacting this compound with an α-haloketone. nih.govmdpi.com Similarly, the formation of a triazolo[1,5-a]pyrimidine ring could be accomplished through condensation with reagents that can provide a one-carbon unit that is subsequently oxidized or with a reagent that already contains a nitrogen-carbon-nitrogen fragment. nih.gov
Table 2: Potential Fused Heterocyclic Systems from this compound
| Reagent | Fused Ring System | General Structure of Product |
| α-Haloketone (e.g., phenacyl bromide) | Imidazo[1,2-a]pyrimidine | 2-Aryl-8-cyclopropylimidazo[1,2-a]pyrimidin-5-one |
| 1,3-Dicarbonyl compound (e.g., acetylacetone) | Pyrimido[1,2-a]pyrimidine | 2,4-Dimethyl-9-cyclopropylpyrimido[1,2-a]pyrimidin-6-one |
| Nitrous Acid followed by reduction | Triazolo[1,5-a]pyrimidine | 8-Cyclopropyl- csu.edu.aunih.govrsc.orgtriazolo[1,5-a]pyrimidin-5-one |
This table illustrates potential synthetic pathways based on established methods for related diaminopyrimidines.
Reaction Mechanisms of Post-Synthetic Modifications
The derivatization reactions of this compound proceed through well-established mechanistic pathways.
Aminopyrimidine Ring Functionalization: Electrophilic substitution at the C5 position typically follows the classical mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (sigma complex). Nucleophilic substitution reactions at the amino groups proceed via standard addition-elimination mechanisms.
Modifications of the Cyclopropyl Moiety: The ring-opening of cyclopropylamines can occur through various mechanisms. Under acidic conditions, protonation of the amino group can be followed by cleavage of a carbon-carbon bond in the ring to relieve ring strain, forming a carbocationic intermediate. nih.gov Oxidative ring-opening may involve single-electron transfer (SET) processes, leading to radical intermediates. hyphadiscovery.com
Formation of Fused Heterocyclic Systems: The synthesis of fused heterocycles from vicinal diamines generally involves a sequence of nucleophilic attack and condensation reactions. For example, in the formation of an imidazo[1,2-a]pyrimidine, one of the amino groups acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.
Spectroscopic and Structural Characterization Beyond Basic Identification
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2,3-Diamino-6-cyclopropylpyrimidin-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of the hydrogen atoms. The protons of the two amino groups (-NH₂) at the C2 and C3 positions would likely appear as broad singlets in a region characteristic of amines, with their chemical shifts being sensitive to solvent and concentration. The cyclopropyl (B3062369) group would exhibit a more complex set of signals, typically in the upfield region of the spectrum. The methine proton (-CH) of the cyclopropyl group would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (-CH₂) of the cyclopropyl ring are diastereotopic and would be expected to present as two distinct multiplets. The lone proton on the pyrimidine (B1678525) ring (H5) would likely appear as a singlet in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each carbon atom in the molecule. The carbonyl carbon (C4) of the pyrimidinone ring would be observed at a characteristic downfield chemical shift. The carbons of the pyrimidine ring (C2, C5, and C6) would resonate in the aromatic region, with their exact shifts influenced by the amino and cyclopropyl substituents. The carbons of the cyclopropyl group would appear in the upfield aliphatic region.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-H5 | ~5.5 - 6.5 | ~90 - 110 | s |
| Cyclopropyl-CH | ~1.5 - 2.5 | ~10 - 20 | m |
| Cyclopropyl-CH₂ | ~0.5 - 1.5 | ~5 - 15 | m |
| 2-NH₂ | Variable (broad) | - | s |
| 3-NH₂ | Variable (broad) | - | s |
| Pyrimidine-C2 | - | ~150 - 160 | - |
| Pyrimidine-C4 | - | ~160 - 170 | - |
| Pyrimidine-C5 | - | ~90 - 110 | - |
| Pyrimidine-C6 | - | ~145 - 155 | - |
Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions. s = singlet, m = multiplet.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning these signals and confirming the connectivity of the molecular structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₉N₅O), HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of its molecular formula.
Fragmentation Analysis: In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways could include the loss of the cyclopropyl group, elimination of ammonia (B1221849) from the amino groups, or cleavage of the pyrimidine ring. Studying these fragmentation patterns can further corroborate the proposed structure.
Interactive Data Table: Expected HRMS Data and Potential Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₇H₁₀N₅O⁺ | 180.0880 | Protonated molecular ion |
| [M-C₃H₅]⁺ | C₄H₄N₅O⁺ | 138.0392 | Loss of cyclopropyl radical |
| [M-NH₃]⁺ | C₇H₇N₄O⁺ | 163.0614 | Loss of ammonia |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amino groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyrimidinone ring would give rise to a strong absorption band around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl group would be found just above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyrimidine ring system in this compound constitutes a chromophore that is expected to absorb UV radiation. The presence of the amino and carbonyl groups, which can act as auxochromes, will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum would likely exhibit absorption maxima corresponding to π → π* and n → π* electronic transitions within the conjugated pyrimidinone system. The position of these maxima can be sensitive to the solvent polarity.
Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data
| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |
| IR Spectroscopy | N-H stretch (amino) | 3300 - 3500 cm⁻¹ |
| IR Spectroscopy | C-H stretch (cyclopropyl) | > 3000 cm⁻¹ |
| IR Spectroscopy | C=O stretch (pyrimidinone) | 1650 - 1700 cm⁻¹ |
| IR Spectroscopy | C=N, C=C stretch (ring) | 1500 - 1650 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* transition | ~250 - 350 nm |
| UV-Vis Spectroscopy | n → π* transition | ~300 - 400 nm |
The collective data from these advanced spectroscopic methods provides a robust and detailed characterization of this compound, confirming its molecular structure and providing insight into its electronic and vibrational properties.
Computational and Theoretical Studies of 2,3 Diamino 6 Cyclopropylpyrimidin 4 One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of 2,3-Diamino-6-cyclopropylpyrimidin-4-one. These theoretical approaches provide insights into the molecule's reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jocpr.commdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net
DFT studies can also be used to analyze the stability of different tautomeric forms of the molecule in various solvents, which is crucial for understanding its behavior in different chemical environments. jocpr.com The thermodynamic properties of the compound can also be calculated using DFT, providing insights into its stability and reactivity. researchgate.net The computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's charge transfer properties and reactivity. researchgate.net
Table 1: Representative DFT Calculation Parameters for Pyrimidine (B1678525) Derivatives
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, providing a good balance of accuracy and computational cost. |
| Basis Set | 6-311++G(2d,2p) | Describes the atomic orbitals used in the calculation, with diffuse and polarization functions for better accuracy. researchgate.net |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties. mdpi.com |
| Calculated Properties | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Mulliken Charges | Provides insights into molecular structure, stability, reactivity, and electronic distribution. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely indicate negative potential around the oxygen and nitrogen atoms of the pyrimidine ring, suggesting these are sites for electrophilic interaction. The amino groups would also influence the electrostatic potential, contributing to the molecule's hydrogen bonding capabilities.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearcher.life For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility. mdpi.com These simulations can reveal the different conformations the molecule can adopt in solution and the energetic barriers between them. nih.gov
The process typically starts with an initial, energy-minimized structure. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can observe how the cyclopropyl (B3062369) group and the amino groups rotate and how the pyrimidine ring flexes. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The flexibility of the molecule, as determined by MD simulations, can significantly impact its biological activity. nih.gov
Ligand-Based and Structure-Based Computational Design Approaches
Computational methods are instrumental in modern drug discovery and are broadly categorized into ligand-based and structure-based approaches. These techniques are applied to design and identify new molecules with desired biological activities.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlew.ro In the context of this compound, docking studies are used to predict how it might bind to the active site of a target protein, such as a kinase or other enzymes. nih.govnih.gov These studies provide insights into the binding mode, the binding affinity (often expressed as a docking score or binding energy), and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. lew.romdpi.com The results of docking studies can guide the design of more potent and selective inhibitors. nih.gov
Table 2: Key Parameters in Molecular Docking Studies
| Parameter | Description | Example |
|---|---|---|
| Target Protein | The biological macromolecule whose activity is to be modulated. | Cyclin-Dependent Kinases (CDKs) lew.ronih.gov |
| Docking Software | The program used to perform the docking calculations. | AutoDock, LeDock researchgate.net |
| Binding Energy | An estimation of the strength of the interaction between the ligand and the protein. | -9.6 kcal/mol lew.ro |
| Key Interactions | The specific atomic interactions that stabilize the ligand-protein complex. | Hydrogen bonds with amino acid residues like Asp86 and Glu8. lew.ro |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.comnih.gov A pharmacophore model for this compound and its analogs would typically include features like hydrogen bond donors (from the amino groups), hydrogen bond acceptors (from the carbonyl oxygen and ring nitrogens), and hydrophobic regions (from the cyclopropyl group). researchgate.net
This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.netmdpi.comnih.govmdpi.comnih.gov Virtual screening aims to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. mdpi.com This approach is a cost-effective way to discover novel lead compounds for drug development. mdpi.com
Table 3: Common Pharmacophore Features
| Feature | Description |
|---|---|
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar group that interacts favorably with other nonpolar groups. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Design of Analogues of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature reveals a notable absence of published research on the application of Quantitative Structure-Activity Relationship (QSAR) modeling specifically for the design of analogues of this compound. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with the development of new therapeutic agents.
The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can be developed to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the interaction with a biological target. These models can then be used to virtually screen libraries of compounds or to guide the rational design of new analogues with potentially enhanced activity.
Despite the widespread use of QSAR in medicinal chemistry, its application to this compound has not been documented. Consequently, there are no available data tables or detailed research findings to report on this specific topic. The development of a robust QSAR model for this compound would necessitate a dataset of structurally related analogues with corresponding biological activity data against a specific target. Such a study would involve the synthesis of a series of derivatives, their biological evaluation, and the subsequent computational analysis to derive a predictive QSAR model.
The absence of such studies indicates a potential area for future research. A QSAR investigation of this compound and its analogues could provide valuable insights into the structure-activity relationships of this chemical scaffold and facilitate the discovery of new compounds with desired biological activities.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the compound “this compound” that adheres to the provided outline.
The search did not yield specific in vitro studies evaluating the inhibitory effects of “this compound” on the requested kinase targets (FLT3, IKK, PIKK Family, GSK3, PK6), Dihydrofolate Reductase (DHFR), Histone Demethylase (JMJD3), Histone Deacetylase (HDAC), or Aldose Reductase.
Furthermore, no cellular mechanistic studies were found that specifically detail the apoptosis induction pathways, including the roles of Bax, Bcl-2, and caspase activation, as a direct result of treatment with “this compound”.
While research exists on other diaminopyrimidine derivatives and their interactions with some of these targets (such as DHFR), this information cannot be attributed to “this compound” without direct experimental evidence. To ensure scientific accuracy, an article cannot be constructed without specific research findings for the compound .
Mechanistic Biological Evaluation and Molecular Target Interactions
Cellular Mechanistic Studies (in vitro, non-human)
Cell Cycle Modulation and Arrest Mechanisms (e.g., G1, G2/M, S phase)
Derivatives of pyrimidine (B1678525) have been investigated for their ability to modulate the cell cycle, a key process in cell proliferation. The progression through the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (Cdks). nih.gov The ability of a compound to interfere with this process is a hallmark of many anticancer agents.
Studies on various compounds have shown that they can induce cell cycle arrest at different phases. For instance, certain agents can cause a significant arrest in the G1 and G2/M phases of the cell cycle. nih.gov This arrest prevents the cell from proceeding to DNA synthesis (S phase) or mitosis (M phase), ultimately inhibiting proliferation. For example, the expression of viral proteins or the presence of unusual DNA structures can trigger a DNA damage response, leading to G2/M arrest. nih.gov Similarly, other therapeutic agents have been shown to halt the cell cycle in the G1 phase. researchgate.net While specific studies focusing solely on 2,3-Diamino-6-cyclopropylpyrimidin-4-one are not detailed in the provided context, the pyrimidine core is a common feature in molecules designed to induce cell cycle arrest, suggesting a potential mechanism of action for its derivatives. researchgate.net
Table 1: Examples of Cell Cycle Arrest by Bioactive Molecules This table is generated based on data for compounds with mechanisms relevant to the discussion.
| Compound Class | Cell Cycle Phase Arrested | Observed Effect |
| Isoflavones (e.g., Daidzein) | G1 and G2/M | Inhibition of breast cancer cell proliferation. nih.gov |
| Coumarins (e.g., Dentatin) | G2/M | Anti-proliferative effects in human colon cancer cells. researchgate.net |
| Calcineurin Inhibitors | G1 | Arrest of growth-stimulated fibroblasts. researchgate.net |
Signaling Pathway Modulation (e.g., RAS/Raf/MEK/ERK, PI3K/AKT/mTOR)
Intracellular signaling pathways are crucial for transmitting signals from the cell surface to the nucleus, governing processes like cell growth, proliferation, and survival. The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical cascades, and their dysregulation is a common feature in many human cancers. wikipedia.orgnih.govnih.gov
RAS/Raf/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is activated by various extracellular stimuli. mdpi.com The cascade involves the activation of the small GTPase Ras, which then activates Raf kinases. nih.govyoutube.com Raf, in turn, phosphorylates and activates MEK1/2, which then activates ERK1/2. nih.govmdpi.com Activated ERK can phosphorylate numerous substrates in the cytoplasm and nucleus, regulating the expression of genes involved in cell proliferation and survival. nih.govyoutube.com In many tumors, this pathway is overactive, and inhibitors targeting key kinases like B-Raf and MEK are used in therapy. mdpi.com Surprisingly, in some cellular contexts, RAF inhibitors can paradoxically activate the pathway in a RAS-dependent manner. researchgate.net
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a primary survival pathway that is constitutively activated in many cancers, often due to mutations or loss of the tumor suppressor PTEN. wikipedia.orgnih.gov Activation of PI3K leads to the activation of AKT, which then influences a wide array of downstream targets, including the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. wikipedia.orgnih.govyoutube.com The overactivation of this pathway is associated with reduced apoptosis and increased proliferation, making it an attractive target for cancer therapy. wikipedia.org Dual inhibitors that target both PI3K and mTOR have been developed and show promise in promoting apoptosis and inhibiting cell proliferation. nih.govmdpi.com Pyrimidine-based scaffolds are frequently utilized in the design of inhibitors for this pathway. researchgate.net
Table 2: Key Signaling Pathways and Their Role in Cellular Processes
| Pathway | Key Components | Cellular Functions Regulated | Implication of Overactivation |
| RAS/Raf/MEK/ERK | Ras, Raf, MEK, ERK | Proliferation, Survival, Differentiation, Gene Expression. nih.govmdpi.com | Uncontrolled cell growth, Cancer progression. nih.gov |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PTEN | Proliferation, Survival, Protein Synthesis, Metabolism, Cell Cycle Regulation. wikipedia.orgnih.govnih.gov | Reduced apoptosis, Increased proliferation, Resistance to therapy. wikipedia.orgnih.gov |
Investigation of Antimicrobial Action Mechanisms
Antimicrobial agents act through various mechanisms to inhibit the growth of or kill microorganisms. mcgill.ca These mechanisms often involve targeting structures or pathways that are unique to the pathogen, minimizing harm to the host. Common modes of action include:
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis. mcgill.ca
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to prevent the translation of essential proteins.
Inhibition of Nucleic Acid Synthesis: Interfering with the replication or transcription of DNA and RNA.
Disruption of Cell Membrane Function: Altering the permeability of the cell membrane, causing leakage of essential cellular components. nih.gov
Inhibition of Metabolic Pathways: Blocking essential enzymatic reactions necessary for the microbe's survival. nih.gov
Diaminopyrimidine derivatives have a well-established history as antimicrobial agents. A prominent example is Trimethoprim, a 2,4-diamino-5-benzylpyrimidine derivative. nih.gov Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid, which is essential for DNA synthesis in bacteria. nih.gov Antimicrobial peptides, such as magainin 2, often work by disrupting bacterial membranes. mdpi.com Given this precedent, derivatives of this compound may exert antimicrobial effects by targeting similar essential pathways in bacteria or fungi.
Anti-inflammatory Mechanisms (e.g., COX-2, NF-κB, PGE2, NO, Cytokine inhibition)
Inflammation is a complex biological response involving various mediators. The anti-inflammatory activity of a compound can be achieved by targeting key components of the inflammatory cascade.
Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key inflammatory mediators. nih.gov While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is primarily induced at sites of inflammation. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com Pyrimidine derivatives have been successfully designed as selective COX-2 inhibitors. nih.gov
NF-κB Inhibition: The nuclear factor-κB (NF-κB) is a transcription factor that plays a central role in regulating immune and inflammatory responses. umw.edu.pl It controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Inhibition of the NF-κB signaling pathway is a key strategy for controlling chronic inflammation. umw.edu.plnih.gov
Nitric Oxide (NO) and Cytokine Modulation: Nitric oxide is a signaling molecule that can have pro-inflammatory effects at high concentrations. Studies have shown that a 2,4-diamino-6-hydroxy pyrimidine derivative can inhibit the formation of nitric oxide radicals involved in NSAID-induced intestinal damage. nih.govresearchgate.netnih.gov Additionally, the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is another important anti-inflammatory mechanism. mdpi.com
Table 3: Key Targets in Anti-inflammatory Mechanisms
| Target | Role in Inflammation | Mechanism of Inhibition |
| COX-2 | Catalyzes the synthesis of inflammatory prostaglandins (e.g., PGE2). nih.govmdpi.com | Competitive or non-competitive inhibition of enzyme activity. |
| NF-κB | Transcription factor for pro-inflammatory genes (cytokines, chemokines). umw.edu.plnih.gov | Preventing its activation and translocation to the nucleus. |
| Nitric Oxide (NO) | Pro-inflammatory mediator at high concentrations. nih.govnih.gov | Inhibition of inducible nitric oxide synthase (iNOS) or scavenging of NO. |
| Cytokines (TNF-α, IL-6) | Pro-inflammatory signaling molecules. mdpi.com | Suppression of their production or signaling pathways. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrimidine derivatives, the nature and position of substituents on the heterocyclic ring greatly influence their pharmacological profile. nih.gov
Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions
The cyclopropyl group is a small, rigid, and lipophilic three-membered ring that is often incorporated into drug candidates to enhance their properties. While specific SAR studies detailing the impact of the cyclopropyl moiety at the C6-position of this compound were not found in the search results, its role can be inferred from general medicinal chemistry principles and studies on other molecular scaffolds. For instance, in a series of pyrazinone-based antagonists, the introduction of a cyclopropyl group was part of the optimization that led to a potent compound with excellent pharmacokinetic properties. researchgate.net Generally, a cyclopropyl group can:
Improve Metabolic Stability: The rigid ring can block sites susceptible to metabolic degradation.
Enhance Binding Affinity: It can fit into specific hydrophobic pockets within a target protein, establishing favorable van der Waals interactions.
Confer Conformational Rigidity: Restricting the conformation of a molecule can lead to higher binding affinity by reducing the entropic penalty upon binding.
The precise impact on molecular interactions would depend on the specific topology of the target's binding site.
Influence of Amino Substituents on Biological Activity
The 2,3-diamino substitution pattern is a key structural feature. The amino groups are potent hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets such as kinases or enzymes. nih.gov SAR studies on various diaminopyrimidine and related heterocyclic structures have consistently shown that the amino groups are vital for activity.
Receptor Binding: In 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, the protonated amine function is key for an electrostatic interaction with a nucleophilic site on the α1-adrenergic receptor. nih.gov
Kinase Inhibition: For N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which act as receptor tyrosine kinase inhibitors, variations in the anilino moiety at the N4 position significantly influence the potency and specificity of inhibition. nih.gov
Antimicrobial Activity: The 2,4-diamino substitution is the core pharmacophore of the antibacterial drug Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase. nih.gov
These examples underscore the critical role of the amino substituents in defining the biological activity of pyrimidine derivatives. The specific arrangement of the amino groups in this compound, along with the adjacent keto group, provides a unique electronic and steric profile that would dictate its interactions with specific molecular targets. Further substitutions on these amino groups would be a logical step in any medicinal chemistry program to modulate potency, selectivity, and pharmacokinetic properties.
Potential Applications and Future Research Directions Excluding Clinical Human Trials
Utility as Probes for Biological Pathways
The diaminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including inhibitors of kinases and dihydrofolate reductase (DHFR). This precedence suggests that 2,3-Diamino-6-cyclopropylpyrimidin-4-one could be developed into a valuable chemical probe to investigate complex biological pathways. Chemical probes are small molecules used to study and manipulate biological systems, and their effectiveness often hinges on their specificity and mechanism of action. youtube.com
Derivatives of the diaminopyrimidine core have been successfully utilized to probe the function of various enzymes. For instance, diaminopyrimidine-based inhibitors have been instrumental in studying the roles of p21-activated kinase 4 (PAK4) and focal adhesion kinase (FAK) in cancer progression. By modifying the substituents on the pyrimidine (B1678525) ring, researchers can tune the selectivity and potency of these probes, allowing for the precise interrogation of specific signaling cascades. The cyclopropyl (B3062369) group on this compound could offer unique steric and electronic properties that may confer novel target specificities.
Table 1: Examples of Diaminopyrimidine Derivatives as Biological Probes
| Compound Class | Target | Biological Pathway |
| 2,4-Diaminopyrimidine Derivatives | Focal Adhesion Kinase (FAK) | Cancer cell adhesion, survival, and proliferation |
| 2,4-Diaminopyrimidine Derivatives | p21-activated kinase 4 (PAK4) | Oncogenic signaling pathways |
| Dihydrophthalazine-appended 2,4-diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Folate metabolism in bacteria |
This table presents examples of how the broader class of diaminopyrimidine derivatives has been used as biological probes. Data for the specific compound this compound is not currently available.
Scaffold for Design of Molecular Tools and Reagents
The structural framework of this compound makes it an attractive scaffold for the design of more complex molecular tools and reagents. A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse properties. nih.gov The diaminopyrimidine core provides multiple points for chemical modification, allowing for the systematic development of derivatives with tailored functions.
For example, by attaching fluorescent dyes or affinity tags to the diaminopyrimidine scaffold, researchers could create chemical tools for use in high-throughput screening, target identification, and imaging studies. The cyclopropyl group can also be a site for further functionalization or can be used to modulate the physicochemical properties of the resulting molecules, such as solubility and cell permeability. The development of such molecular tools would be invaluable for dissecting cellular processes and for the discovery of new drug targets.
Theoretical Applications in Chemical Biology and Medicinal Chemistry
Computational and theoretical chemistry offer powerful tools to predict the properties and potential applications of novel compounds. For this compound, theoretical studies could provide significant insights into its potential as a bioactive molecule. Methods such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule.
These theoretical calculations can help in understanding the molecule's potential binding modes with various biological targets. For instance, molecular docking studies could be used to predict how this compound might interact with the active sites of different kinases or other enzymes. Such in silico analyses can guide the rational design of derivatives with enhanced potency and selectivity, thereby accelerating the drug discovery process. Furthermore, theoretical studies can predict the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the development of any potential therapeutic agent.
Table 2: Theoretical Parameters for a Related Diaminopyrimidine Sulfonate Derivative
| Property | Value |
| Stabilization Energy | High (indicative of molecular stability) |
| Second Hyperpolarizability (γtot) | 2.7 × 10⁴ au |
This data is for 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) and is used here to illustrate the types of theoretical parameters that can be calculated for pyrimidine derivatives. nih.gov Specific data for this compound is not available.
Prospects for Further Synthetic Innovations related to the Compound
While the synthesis of various diaminopyrimidine derivatives is well-documented, there is always room for innovation, particularly in developing more efficient, scalable, and environmentally friendly synthetic routes. For this compound, future research could focus on novel synthetic methodologies that allow for the facile introduction of the cyclopropyl group and the diamino functionalities.
One potential avenue for synthetic innovation is the use of modern catalytic methods, such as C-H activation or cross-coupling reactions, to construct the pyrimidine core or to introduce the cyclopropyl moiety. Developing a versatile synthetic platform would not only facilitate the production of this compound itself but would also enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Such synthetic advancements are crucial for exploring the full potential of this chemical scaffold.
Unexplored Mechanistic Insights and Target Identification
A significant area of future research for this compound lies in elucidating its mechanism of action and identifying its specific biological targets. Phenotypic screening, where the effect of a compound is observed on whole cells or organisms, can be a powerful approach to uncover novel biological activities. Should this compound or its derivatives exhibit interesting phenotypic effects, the next critical step would be target deconvolution. nih.gov
Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. creative-biolabs.com Techniques such as affinity chromatography, in which a derivative of the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, can be employed. technologynetworks.com Other modern approaches include chemical proteomics and computational methods. criver.comresearchgate.net Identifying the specific cellular targets of this compound would provide crucial mechanistic insights and could open up new avenues for therapeutic intervention.
Conclusion
Summary of Current Understanding of 2,3-Diamino-6-cyclopropylpyrimidin-4-one
This compound is a heterocyclic organic compound belonging to the pyrimidinone family. Its structure is characterized by a pyrimidine (B1678525) ring with two amino groups at positions 2 and 3, a cyclopropyl (B3062369) group at position 6, and a carbonyl group at position 4. The presence of these functional groups suggests its potential for diverse chemical reactions and biological activities.
Research has identified compounds with a similar core structure as having significant therapeutic potential. For instance, a related compound, 2,6-diaminopyrimidin-4-one, has been investigated for its role as an IRAK4 inhibitor. nih.gov In this context, a parent pyrimidine compound with a cyclopropyl group at the C-2 amino position was noted for its reasonable IRAK4 potency. nih.gov The subsequent synthesis and investigation of the corresponding pyrimidin-4-one tautomer revealed a significant improvement in potency. nih.gov This enhancement is attributed to a different binding mode where the pyrimidin-4-one carbonyl and the ring NH form key hydrogen bonds. nih.gov While this research provides valuable insights into the structure-activity relationship of related pyrimidinones (B12756618), a comprehensive understanding of this compound itself remains an area for further investigation.
Major Contributions to Pyrimidinone Research
The study of pyrimidinone derivatives, including those structurally related to this compound, has made significant contributions to the field of medicinal chemistry. A key contribution is the demonstration of how subtle structural modifications, such as the conversion of a pyrimidine to a pyrimidin-4-one, can lead to substantial changes in biological activity and binding modes. nih.gov This principle of "structure-enabled design" has been pivotal in the development of potent and selective kinase inhibitors. nih.gov
Research on aminopyrimidin-4-ones has highlighted their potential as a chemotype for targeting kinases like IRAK4, which are crucial mediators in inflammatory signaling pathways. nih.gov The exploration of various substituents on the pyrimidinone core has allowed for the development of compounds with improved potency and pharmacokinetic profiles, such as good bioavailability. nih.gov This body of work underscores the versatility of the pyrimidinone scaffold in drug discovery and provides a strong rationale for the continued investigation of novel derivatives.
Outlook for Future Academic Exploration of the Compound and its Derivatives
The future academic exploration of this compound and its derivatives holds considerable promise. Given the demonstrated activity of related compounds as kinase inhibitors, a primary avenue for future research would be the synthesis and screening of this specific compound and its analogues against a panel of kinases involved in various diseases, including inflammation and cancer.
Further research could focus on elucidating the precise structure-activity relationships (SAR) of this compound derivatives. This would involve systematic modifications of the amino and cyclopropyl substituents to optimize potency and selectivity. Advanced computational studies, such as molecular docking, could be employed to predict binding affinities and guide the design of new analogues.
Moreover, the development of efficient and scalable synthetic routes to this compound would be crucial for facilitating its broader investigation. Exploring its potential in other therapeutic areas beyond kinase inhibition, based on the diverse biological activities of pyrimidine-based compounds, could also be a fruitful area of research. The unique substitution pattern of this compound may offer novel pharmacological properties that warrant thorough investigation.
Q & A
Basic: What are the optimal synthetic routes for 2,3-Diamino-6-cyclopropylpyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclopropane ring formation and pyrimidinone core assembly. Key steps include:
- Cyclopropylation : Introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions .
- Amination : Sequential amino group installation using protecting-group strategies (e.g., Boc or Fmoc) to ensure regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by monitoring reaction progress via TLC or HPLC .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropane bromide, K₂CO₃, DMF, 70°C | 65–70 | ≥95% |
| 2 | NH₃/MeOH, 50°C, 12h | 80–85 | ≥98% |
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times with reference standards (e.g., EP impurity profiles) .
- Structural Confirmation :
Advanced: How to resolve contradictory data in reaction yields across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Catalysts : Palladium vs. copper catalysts for cyclopropylation (Pd yields 70% vs. Cu yields 50–60% due to side reactions) .
- Solvent Polarity : Polar aprotic solvents (DMF) favor cyclization, while non-polar solvents (toluene) reduce solubility, lowering yields .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature × pH interaction) and optimize conditions .
Advanced: How to analyze binding affinity to biological targets (e.g., kinases)?
Methodological Answer:
- Radiolabeled Binding Assays : Use ³H/¹⁴C-labeled compound to quantify binding constants (Kd) against purified enzymes .
- Surface Plasmon Resonance (SPR) : Real-time monitoring of ligand-receptor interactions to determine kinetics (kₐₙ/kₒff) .
- Molecular Docking : Compare with structural analogs (e.g., 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one) to predict binding modes using PubChem 3D conformers .
Advanced: How to establish structure-activity relationships (SAR) with analogs?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs (e.g., 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one) and test bioactivity .
- SAR Table :
| Compound | Substituent | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent (cyclopropyl) | Cyclopropyl, NH₂ | 12.3 | 15.2 |
| Analog 1 (propyl) | Propyl, NH₂ | 45.7 | 3.8 |
| Analog 2 (methylphenyl) | Methylphenyl, NMe₂ | 8.9 | 22.1 |
- Data Interpretation : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C indicates robustness) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced: How to develop analytical methods for impurity profiling?
Methodological Answer:
- Reference Standards : Use pharmacopeial impurities (e.g., EP Impurity B, MM1146.02) to calibrate HPLC/UV detectors .
- Forced Degradation : Stress the compound under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify degradation pathways .
- LC-MS/MS : Characterize unknown impurities by fragmentation patterns and match with spectral libraries .
Advanced: How to validate computational models for predicting solubility?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s QikProp or ACD/Percepta to calculate logP and solubility (mg/mL).
- Experimental Correlation : Compare predicted vs. experimental solubility (shake-flask method) to refine algorithms .
- Dataset :
| Method | Predicted logP | Experimental logP | Error (%) |
|---|---|---|---|
| QikProp | 1.8 | 1.7 | 5.9 |
| ACD/Percepta | 2.1 | 1.7 | 23.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
